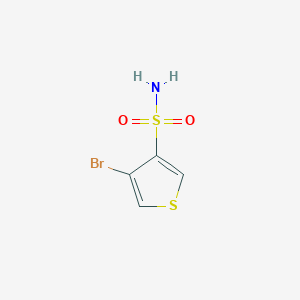
4-Bromothiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromothiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene-based sulfonamides Thiophene is a five-membered aromatic ring containing sulfur, and sulfonamides are compounds that contain the sulfonamide functional group (R-SO₂NH₂)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method is the bromination of thiophene at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromothiophene is then subjected to sulfonamide formation by reacting with sulfonamide precursors under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromothiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Oxidized thiophene derivatives.
Coupling Reactions: Coupled products with extended conjugation or functionalization.
Aplicaciones Científicas De Investigación
4-Bromothiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a carbonic anhydrase inhibitor, which could be useful in treating conditions like glaucoma and epilepsy.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s interactions with biological targets are explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Bromothiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to decreased production of aqueous humor in the eye, reducing intraocular pressure in glaucoma . The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the thiophene ring contributes to the compound’s overall stability and specificity.
Comparación Con Compuestos Similares
Thiophene-2-sulfonamide: Another thiophene-based sulfonamide with similar inhibitory properties.
4-Chlorothiophene-3-sulfonamide: A chlorinated analog with potentially different reactivity and biological activity.
Thiophene-3-sulfonamide: A non-halogenated analog with distinct properties.
Uniqueness: 4-Bromothiophene-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C4H4BrNO2S2 |
|---|---|
Peso molecular |
242.1 g/mol |
Nombre IUPAC |
4-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
Clave InChI |
PCTWUFLFANAQQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CS1)Br)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















